molecular formula C8H16ClNO B1439867 1-Ethylpiperidine-3-carbaldehyde hydrochloride CAS No. 1255717-79-3

1-Ethylpiperidine-3-carbaldehyde hydrochloride

Cat. No.: B1439867
CAS No.: 1255717-79-3
M. Wt: 177.67 g/mol
InChI Key: IEMKRGCIYBECJP-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-3-carbaldehyde hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a piperidine ring substituted with an ethyl group and an aldehyde functional group.

Preparation Methods

The synthesis of 1-Ethylpiperidine-3-carbaldehyde hydrochloride typically involves the reaction of piperidine derivatives with ethylating agents and subsequent oxidation to introduce the aldehyde group. The hydrochloride salt is then formed by treating the aldehyde with hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Ethylpiperidine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethylpiperidine-3-carbaldehyde hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Ethylpiperidine-3-carbaldehyde hydrochloride largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This reactivity is exploited in various biochemical assays and synthetic applications. The piperidine ring provides a stable scaffold that can interact with various molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

1-Ethylpiperidine-3-carbaldehyde hydrochloride can be compared with other similar compounds, such as:

    1-Benzylpiperidine-3-carbaldehyde: Similar structure but with a benzyl group instead of an ethyl group, leading to different reactivity and applications.

    2-Ethyl-4-pyrimidinecarbaldehyde: Contains a pyrimidine ring instead of a piperidine ring, resulting in different chemical properties and uses.

    3-(Chloromethyl)-4-ethoxybenzaldehyde:

These comparisons highlight the unique aspects of this compound, particularly its specific reactivity and versatility in various scientific fields.

Properties

IUPAC Name

1-ethylpiperidine-3-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-9-5-3-4-8(6-9)7-10;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMKRGCIYBECJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-79-3
Record name 3-Piperidinecarboxaldehyde, 1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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